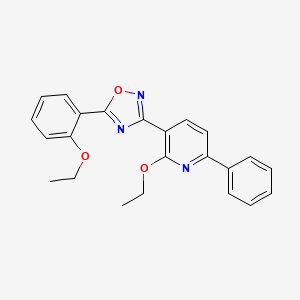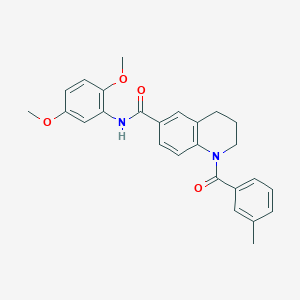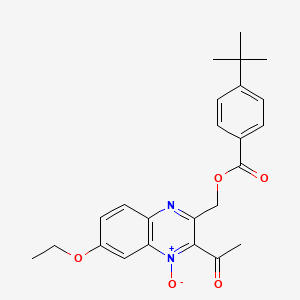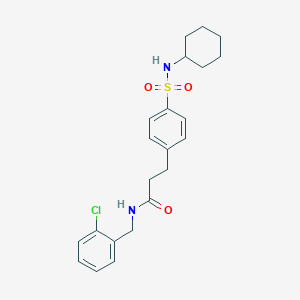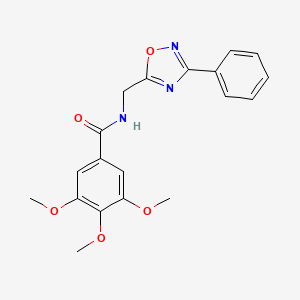
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TPOB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood. However, studies have suggested that 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may act by inhibiting the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may also act by modulating the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative diseases, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce oxidative stress and inflammation, and improve synaptic plasticity and cognitive function. In inflammation, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, improve vascular function, and reduce mortality in sepsis models.
Advantages and Limitations for Lab Experiments
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multi-step process. 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been shown to have low toxicity in animal models. However, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may also have limited solubility in certain solvents, which can affect its bioavailability.
Future Directions
There are several future directions for 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide research. One direction is to further investigate its potential applications in cancer research, neurodegenerative diseases, and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide in animal models and humans. Additionally, more research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide and its potential interactions with other compounds. Finally, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives may be synthesized and studied for their potential applications in various fields.
Synthesis Methods
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to produce 3,4,5-trimethoxybenzoyl chloride. The second step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-methanol to produce 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide.
Scientific Research Applications
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models. In inflammation, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve the survival of animals in sepsis models.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-14-9-13(10-15(25-2)17(14)26-3)19(23)20-11-16-21-18(22-27-16)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJCIMXFBGBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

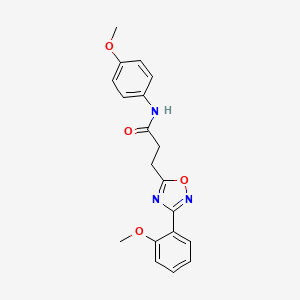


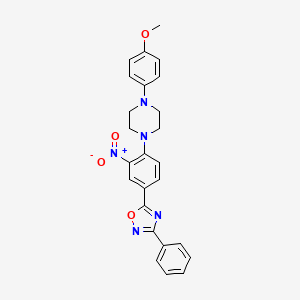
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)

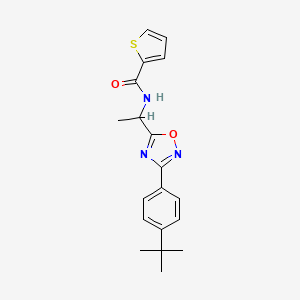

![1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide](/img/structure/B7689036.png)

